5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol
Description
5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol is a brominated benzofuran derivative with a hydroxymethyl group at position 2, an ethyl substituent at position 7, and a tert-butylamino-methyl moiety at the alpha position. Bromination at position 5 may enhance stability or bioactivity, as seen in related compounds .
Properties
CAS No. |
64100-60-3 |
|---|---|
Molecular Formula |
C16H22BrNO2 |
Molecular Weight |
340.25 g/mol |
IUPAC Name |
1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C16H22BrNO2/c1-5-10-6-12(17)7-11-8-14(20-15(10)11)13(19)9-18-16(2,3)4/h6-8,13,18-19H,5,9H2,1-4H3 |
InChI Key |
MXKMWLFIQAWNMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C=C(O2)C(CNC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction of the benzofuran core with appropriate substitution.
- Introduction of the 5-bromo substituent.
- Formation of the alpha-[[tert-butylamino]methyl] side chain.
- Installation of the 7-ethyl and 2-methanol substituents.
The key challenges are selective bromination and the controlled introduction of the aminoalkyl side chain.
Reported Preparation Routes and Reaction Conditions
Lithiation and Nucleophilic Addition Approach
One common approach starts with a brominated benzofuran derivative, which undergoes lithiation using sec-butyllithium or n-butyllithium under inert atmosphere at low temperatures (-78 °C to -65 °C). This generates a reactive organolithium intermediate that can be further reacted with electrophiles to install the aminoalkyl side chain or other substituents.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | sec-Butyllithium in n-hexane, THF/toluene solvent, -78 to -65 °C, inert atmosphere | 77.8 | Controlled dropwise addition, temperature maintained below -65 °C |
| Electrophilic addition | Addition of tetraethylammonium fluoride and methanesulfonic acid in methanol | — | Reaction monitored by HPLC, quenched with saturated sodium bicarbonate |
| Workup | Extraction with ethyl acetate, washing with brine, solvent removal under reduced pressure | — | Precipitation from toluene/hexane mixture to purify intermediate |
This method yields high purity intermediates with yields around 77.8% for the lithiation and subsequent functionalization steps.
Copper-Catalyzed Halogen Exchange
Another key step in the preparation involves halogen exchange reactions to introduce the bromine substituent at the 5-position of the benzofuran or related aromatic systems. Copper(I) iodide catalysis with sodium iodide and N,N'-dimethylethylenediamine as ligand in solvents such as toluene and diethylene glycol dimethyl ether is employed.
| Catalyst | Ligand | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Copper(I) iodide | N,N'-dimethylethylenediamine | Toluene, diglyme | 110 °C (reflux) | Overnight (approx. 12-16 h) | ~94.9 |
The reaction is carried out under inert atmosphere (argon or nitrogen), followed by filtration, extraction, and recrystallization to isolate the brominated intermediate with high purity and good yield.
Reduction of Ketone Precursors
In some synthetic routes, the key intermediate 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone is reduced to the corresponding benzyl derivative using boron trifluoride etherate and triethylsilane as reducing agents. This method provides a 70% yield but involves relatively expensive reagents.
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Boron trifluoride etherate, triethylsilane | Reduction of ketone intermediate | 70% | Expensive reducing agents, moderate yield |
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halogen exchange | 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | CuI, NaI, N,N'-dimethylethylenediamine, toluene, diglyme, reflux, inert atmosphere | 94.9 | High yield, copper-catalyzed aromatic Finkelstein reaction |
| Lithiation and electrophilic addition | Brominated benzofuran derivative | sec-Butyllithium, THF/toluene, -78 °C, followed by tetraethylammonium fluoride and methanesulfonic acid | 77.8 | Controlled low temperature, inert atmosphere |
| Reduction of ketone | 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone | Boron trifluoride etherate, triethylsilane | 70 | Expensive reagents, moderate yield |
Analytical and Experimental Notes
- The lithiation reactions require strict temperature control and inert atmosphere to prevent side reactions.
- Copper-catalyzed halogen exchange reactions benefit from ligand coordination to improve catalyst efficiency.
- Purification steps often involve solvent extraction, washing with brine or sodium bicarbonate, and recrystallization from solvent mixtures such as toluene/hexane or methanol.
- Reaction monitoring is typically done by HPLC or NMR to ensure completion.
- Yields vary between 70% and 95% depending on the step and conditions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Cytotoxicity and Antifungal Activity
Brominated benzofurans often exhibit cytotoxic and antifungal properties. For example:
- Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) and methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5) demonstrated significant cytotoxicity against human cancer cell lines, with derivative 5 also showing antifungal activity .
- In contrast, brominated analogs of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol displayed lower cytotoxicity than non-brominated precursors, suggesting bromine’s role in moderating toxicity .
Hypothesis for Target Compound: The tert-butylamino group in the target compound may enhance target binding (e.g., enzyme inhibition) compared to diethylamino or methoxy groups in analogs. However, its cytotoxicity profile could be milder due to bromination, as observed in other derivatives .
Structural and Pharmacokinetic Influences
Substituent Effects:
- Sulfinyl Groups : Derivatives like 5-bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran () showed antimicrobial activity, attributed to sulfinyl’s electron-withdrawing effects and fluorine’s lipophilicity . The target compound’s hydroxymethyl group may improve solubility compared to sulfinyl analogs.
- Aminoalkyl Chains: The tert-butylamino-methyl group in the target compound differs from the dimethylamino or diethylamino groups in ’s benzoxazole derivatives. Tert-butyl’s steric bulk could reduce metabolic degradation, enhancing plasma half-life .
Crystallographic Data:
- 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran () and 5-bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran () exhibit planar benzofuran cores with substituents influencing packing and stability. The target compound’s ethyl and hydroxymethyl groups may introduce steric hindrance, affecting crystallization .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare halogenated benzofuran derivatives, and how can they be adapted for compounds like 5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation of the benzofuran core followed by substitution with functional groups. For example, sulfinyl groups are introduced via oxidation of sulfanyl precursors using agents like 3-chloroperoxybenzoic acid (77%) in dichloromethane at 273 K, followed by purification via column chromatography (hexane-ethyl acetate) . Adaptations for tert-butylamino-methyl substituents may require reductive amination or nucleophilic substitution under inert conditions.
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of substituted benzofurans?
- Methodological Answer : X-ray crystallography is paramount for resolving molecular geometry, as demonstrated in studies of analogous compounds (e.g., 5-Bromo-7-methyl-3-methylsulfinyl derivatives), where triclinic crystal systems (space group P1) and bond angles (e.g., C–S–O ≈ 106.5°) were determined . Complement with NMR (¹H/¹³C) for functional group validation and mass spectrometry for molecular weight confirmation .
Q. What pharmacological activities are associated with benzofuran derivatives, and how are these evaluated experimentally?
- Methodological Answer : Common activities include antifungal, antitumor, and antimicrobial properties, assessed via in vitro assays. For instance, antifungal activity is tested using agar diffusion against Candida spp., while antitumor potential is evaluated via MTT assays on cancer cell lines (e.g., HeLa) . Structure-activity relationship (SAR) studies often correlate substituent electronic effects (e.g., bromo, sulfinyl) with bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when substituents alter molecular packing?
- Methodological Answer : Compare unit cell parameters (e.g., a, b, c axes) and intermolecular interactions (e.g., halogen bonding, π-π stacking) across derivatives. For example, replacing 4-fluorophenyl with methylphenyl substituents reduces unit cell volume (e.g., from 719.23 ų to 719.23 ų) and modifies dihedral angles (e.g., C–Br torsion angles ≈ -72.85°) . Use Hirshfeld surface analysis to quantify interaction differences .
Q. What strategies optimize yield and purity in synthesizing sulfinyl-containing benzofuran derivatives?
- Methodological Answer : Control oxidation stoichiometry (e.g., 1.1:1 molar ratio of 3-chloroperoxybenzoic acid to sulfanyl precursor) and reaction temperature (273 K to room temperature) to minimize overoxidation . Employ slow evaporation of benzene solutions for single-crystal growth, and refine H-atom positions using riding models (Uiso(H) = 1.2–1.5Ueq(C)) .
Q. How do electronic effects of substituents (e.g., bromo, tert-butylamino) influence biological activity?
- Methodological Answer : Use Hammett constants (σ) to predict electron-withdrawing/donating effects. Bromo (σ ≈ 0.23) enhances electrophilicity, potentially increasing DNA intercalation, while tert-butylamino (σ ≈ -0.12) may improve solubility and membrane permeability. Validate via comparative SAR using derivatives with halogens (Br, Cl) and alkylamino groups .
Q. What computational approaches predict interactions between halogenated benzofurans and biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., cytochrome P450). Use density functional theory (DFT) to calculate electrostatic potential surfaces, highlighting halogen-bonding regions (σ-hole analysis) as seen in studies citing Politzer et al. (2007) . Validate with in vitro binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
